molecular formula C19H19N3O5S B6493950 4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 941994-74-7

4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6493950
CAS No.: 941994-74-7
M. Wt: 401.4 g/mol
InChI Key: SCAVEDKFSQAKSM-UHFFFAOYSA-N
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Description

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a tetrahydroquinoxaline derivative characterized by a morpholine-4-sulfonyl-substituted benzoyl group at position 4 of the quinoxaline ring. The morpholine sulfonyl group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability and target interaction compared to simpler analogs . Its molecular formula is C₂₀H₂₀N₃O₅S, with a molecular weight of 414.45 g/mol, distinguishing it from structurally related compounds through its unique substitution pattern .

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18-13-22(17-4-2-1-3-16(17)20-18)19(24)14-5-7-15(8-6-14)28(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAVEDKFSQAKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one 4-(Morpholine-4-sulfonyl)benzoyl C₂₀H₂₀N₃O₅S 414.45 High solubility, potential H-bond donor
3-Isopropyl-7-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoxalin-2(1H)-one 7-Morpholine sulfonyl, 3-isopropyl C₁₅H₂₁N₃O₄S 339.41 Altered substituent position; agrochemical applications
4-(2-Methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one 2-Methylfuran-3-carbonyl C₁₄H₁₂N₂O₃ 256.08 Lower molecular weight; reduced solubility
4-[(2-Bromo-4-fluorophenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one 2-Bromo-4-fluorobenzoyl C₁₅H₁₀BrFN₂O₂ 349.15 Halogenated aryl group; higher lipophilicity
4-Benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one 3-Methoxybenzyl, benzoyl C₂₄H₂₁N₂O₃ 385.44 Bulkier substituents; potential CNS activity

Key Comparisons

Substituent Position and Bioactivity

  • The target compound’s 4-(morpholine-4-sulfonyl)benzoyl group at position 4 contrasts with the 7-morpholine sulfonyl substitution in the 3-isopropyl analog (Table 1). Positional differences may alter receptor binding or metabolic stability, as seen in benzimidazole derivatives where substituent placement significantly affects activity .

Solubility and Hydrogen Bonding

  • The morpholine sulfonyl group in the target compound provides enhanced solubility compared to the 2-methylfuran-3-carbonyl analog (MW 256.08), which lacks polar sulfonamide moieties . This aligns with studies showing sulfonamides improve aqueous solubility in drug-like molecules .

Halogenation vs. Sulfonylation

  • The 2-bromo-4-fluorobenzoyl analog (MW 349.15) exhibits higher lipophilicity due to halogen atoms, suggesting divergent applications (e.g., agrochemicals vs. therapeutics) compared to the target compound’s sulfonamide-based polarity .

Yields for related morpholine sulfonyl derivatives exceed 85%, indicating feasible scalability .

Stability and Storage Analogs like 4-(2-methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one require storage at +4°C, suggesting lower stability than sulfonamide derivatives, which often exhibit robust shelf lives under standard conditions .

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